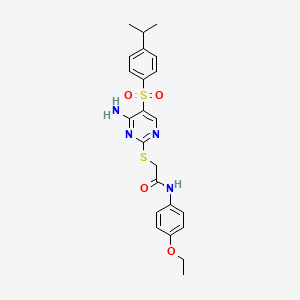![molecular formula C18H23N3OS B2838204 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone CAS No. 2320577-05-5](/img/structure/B2838204.png)
2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone, also known as BZPPE, is a compound that has gained attention in the scientific community due to its potential application in the field of medicinal chemistry. BZPPE belongs to the class of organic compounds known as ketones and is a derivative of piperidine. In
作用機序
The mechanism of action of 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone as an acetylcholinesterase inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in the concentration of the neurotransmitter in the synaptic cleft. The mechanism of action of 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone as a sigma-1 receptor ligand is not fully understood, but it is thought to involve the modulation of calcium signaling and the regulation of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone as an acetylcholinesterase inhibitor include an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This effect can lead to improved cognitive function and memory. The biochemical and physiological effects of 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone as a sigma-1 receptor ligand are not well understood, but it is thought that this compound may have an analgesic effect and may also play a role in the regulation of mood and anxiety.
実験室実験の利点と制限
One advantage of using 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone in lab experiments is its potential as a selective ligand for the sigma-1 receptor. This property makes it a useful tool for investigating the role of this protein in various biological processes. One limitation of using 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the research on 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone. One direction is to further investigate its potential as an acetylcholinesterase inhibitor and its application in the treatment of neurological disorders. Another direction is to explore its potential as a sigma-1 receptor ligand and its role in pain perception and mood regulation. Additionally, further research is needed to improve the solubility of 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone in water and to develop more efficient synthesis methods for this compound.
合成法
The synthesis of 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone involves the reaction of 1-methylpyrazole-4-carboxaldehyde with 3-(piperidin-1-yl)propan-1-ol in the presence of sodium hydride. The resulting product is then treated with benzyl chloroformate and potassium carbonate to yield 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone. The synthesis method of 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone has been reported in several scientific journals, including the Journal of Organic Chemistry and Tetrahedron Letters.
科学的研究の応用
2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone has been studied for its potential application in the field of medicinal chemistry. Specifically, it has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. Acetylcholinesterase inhibitors have been used in the treatment of Alzheimer's disease and other neurological disorders. 2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone has also been studied for its potential application as a ligand for the sigma-1 receptor, a protein that is involved in several biological processes, including pain perception and cognition.
特性
IUPAC Name |
2-benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20-11-17(10-19-20)16-8-5-9-21(12-16)18(22)14-23-13-15-6-3-2-4-7-15/h2-4,6-7,10-11,16H,5,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMXFMXYFXVOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

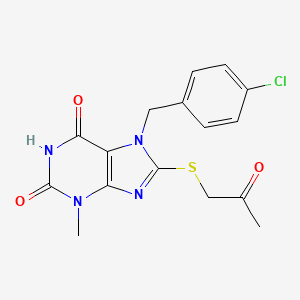

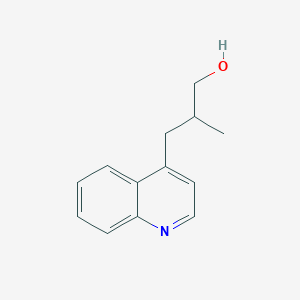
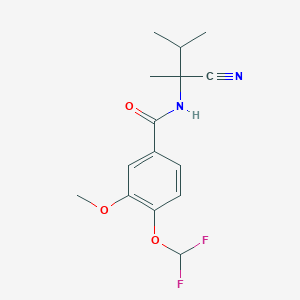
![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B2838133.png)
![4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2838134.png)
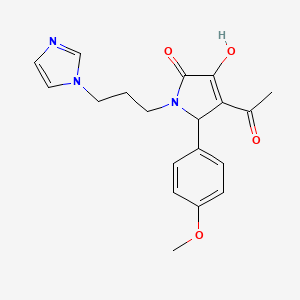
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide](/img/structure/B2838137.png)

![2-Aminobenzo[d]oxazole-5-carboxylic acid](/img/structure/B2838140.png)
![N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2838141.png)
![7-cyclopropyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2838143.png)
